Myristoyl-Gly-OH
Overview
Description
Myristoyl Glycine is a lipidated amino acid and fatty amide, known scientifically as N-Myristoylglycine. It is an endogenous metabolite, meaning it is naturally produced within the body. This compound is characterized by the presence of a myristoyl group, derived from myristic acid, attached to the glycine amino acid. Myristic acid is a 14-carbon saturated fatty acid, systematically named n-tetradecanoic acid .
Mechanism of Action
Target of Action
Myristoyl-Gly-OH, also known as N-Myristoylglycine, primarily targets proteins in eukaryotic cells . The compound specifically interacts with the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins . The primary role of these targets is to regulate cellular signaling pathways in several biological processes, especially in carcinogenesis and immune function .
Mode of Action
The mode of action of this compound involves a process called myristoylation . This is a cotranslational lipidic modification catalyzed by the ubiquitous eukaryotic enzyme, N-myristoyltransferase (NMT) . The attachment of a myristoyl group increases specific protein-protein interactions, leading to the subcellular localization of myristoylated proteins with their signaling partners .
Biochemical Pathways
Myristoylation affects various biochemical pathways. It plays a crucial role in initiating many immune cell signaling cascades . For instance, it has implications during myelopoiesis, innate immune response, lymphopoiesis for T cells, and the formation of the immunological synapse . Furthermore, myristoylation is involved in host defense against microbial and viral infections .
Pharmacokinetics
The process of myristoylation, which the compound is involved in, occurs cotranslationally in eukaryotes . This suggests that the compound may be rapidly utilized in the cell following its synthesis.
Result of Action
The result of this compound’s action is the regulation of cellular signaling pathways in several biological processes . This regulation is especially significant in carcinogenesis and immune function . Furthermore, myristoylation, the process that this compound is involved in, is crucial in host defense against microbial and viral infections .
Action Environment
The action environment of this compound is primarily within the cellular context, where it interacts with proteins to regulate various biological processes
Biochemical Analysis
Biochemical Properties
Myristoyl-Gly-OH plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The process of myristoylation involves the covalent attachment of a myristoyl group to the alpha-amino group of an N-terminal glycine residue . This modification can be added either co-translationally or post-translationally .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It plays an essential role in membrane targeting, protein-protein interactions, and functions widely in a variety of signal transduction pathways .
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The enzyme N-myristoyltransferase (NMT) catalyzes the myristic acid addition reaction in the cytoplasm of cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myristoyl Glycine typically involves the reaction of myristic acid with glycine. This process can be carried out through a condensation reaction, where the carboxyl group of myristic acid reacts with the amino group of glycine, forming an amide bond. The reaction is usually facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of Myristoyl Glycine can be scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Myristoyl Glycine can undergo various chemical reactions, including:
Oxidation: The fatty acid chain can be oxidized to form different functional groups.
Reduction: The amide bond can be reduced to form amines.
Substitution: The glycine moiety can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, Myristoyl Glycine is used as a model compound to study lipidation processes and amide bond formation. It serves as a reference in the synthesis of other lipidated amino acids and peptides.
Biology
Myristoyl Glycine plays a role in cellular processes such as membrane targeting and protein-protein interactions. It is involved in the post-translational modification of proteins, influencing their localization and function within the cell .
Medicine
In medicine, Myristoyl Glycine has potential therapeutic applications. It has been studied for its role in inducing browning of adipocytes, which could have implications in obesity treatment and metabolic regulation .
Industry
In the industrial sector, Myristoyl Glycine is used in the formulation of cosmetics and personal care products due to its emollient properties. It helps in enhancing the texture and stability of formulations.
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Glycine: Similar to Myristoyl Glycine but with a palmitic acid (16-carbon) chain.
Stearoyl Glycine: Contains a stearic acid (18-carbon) chain.
Lauryl Glycine: Features a lauric acid (12-carbon) chain.
Uniqueness
Myristoyl Glycine is unique due to its specific 14-carbon chain length, which imparts distinct biophysical properties. This chain length is optimal for certain protein interactions and membrane associations, making it particularly effective in its biological roles compared to other lipidated glycines.
Properties
IUPAC Name |
2-(tetradecanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUGTPXLDJQBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162047 | |
Record name | N-Myristoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Myristoylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14246-55-0 | |
Record name | N-Myristoylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14246-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Myristoylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014246550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Myristoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-MYRISTOYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84UK82T430 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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